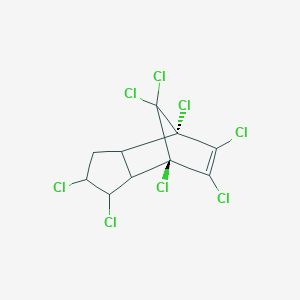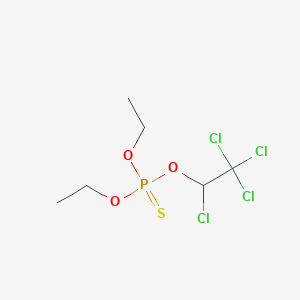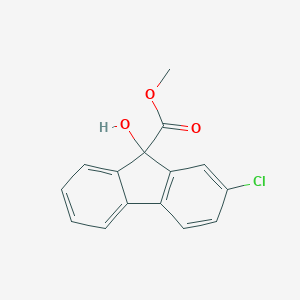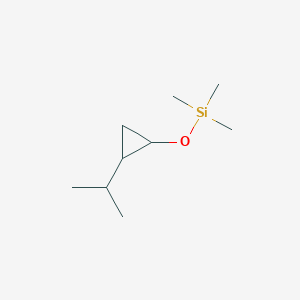
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane, also known as TMIPO, is an organosilicon compound that has gained attention in the scientific community due to its unique properties and potential applications. TMIPO is a colorless liquid that is soluble in organic solvents and has a boiling point of 130-132°C. In
Mechanism Of Action
The mechanism of action of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane is not fully understood, but it is believed to involve the formation of a stable siloxane bond with biological molecules. This bond can alter the properties of the molecules, such as their solubility, stability, and reactivity. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to interact with cell membranes, which can affect cell signaling pathways and membrane fluidity.
Biochemical And Physiological Effects
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have minimal toxicity and low levels of reactivity towards biological molecules. In vitro studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can enhance the uptake of drugs by cells and increase their efficacy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be cleared from the body through renal excretion.
Advantages And Limitations For Lab Experiments
One advantage of using Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane in lab experiments is its low toxicity and high stability. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be easily synthesized and purified, making it a cost-effective reagent. However, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has limited solubility in aqueous solutions, which can limit its use in certain experiments. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also react with certain functional groups, such as amino and hydroxyl groups, which can affect the outcome of experiments.
Future Directions
There are several future directions for the research and development of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. One direction is the optimization of the synthesis method to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. Another direction is the investigation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane as a drug delivery agent for targeted therapy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be explored as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, the interaction of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane with biological molecules can be further studied to understand its mechanism of action and potential applications in biomedicine.
Synthesis Methods
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be synthesized through a reaction between trimethylsilyl chloride and 2-propan-2-ylcyclopropyl alcohol in the presence of a base catalyst. The reaction results in the formation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane and hydrogen chloride as a byproduct. This synthesis method has been optimized to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane.
Scientific Research Applications
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have potential applications in various scientific fields, including materials science, organic chemistry, and biomedicine. In materials science, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic chemistry, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a reagent for the preparation of cyclopropane-containing compounds. In biomedicine, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been investigated for its potential as a drug delivery agent and as a contrast agent for magnetic resonance imaging (MRI).
properties
CAS RN |
137518-43-5 |
|---|---|
Product Name |
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-7(2)8-6-9(8)10-11(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
YPKWATSZWICCNV-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC1O[Si](C)(C)C |
Canonical SMILES |
CC(C)C1CC1O[Si](C)(C)C |
synonyms |
Silane, trimethyl[[2-(1-methylethyl)cyclopropyl]oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



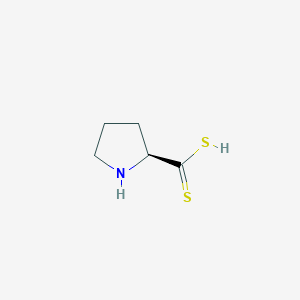
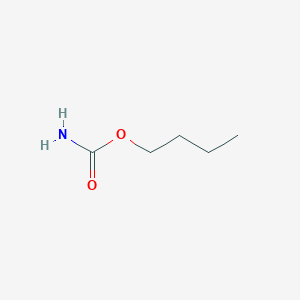
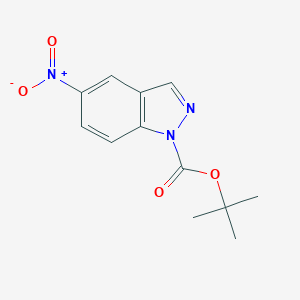
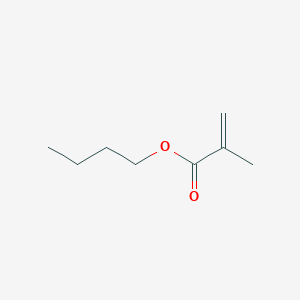
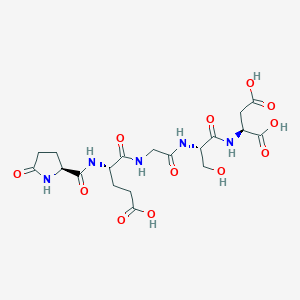
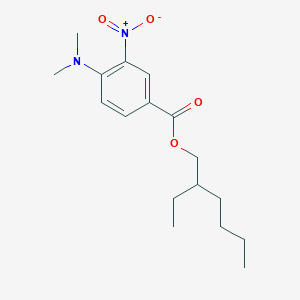
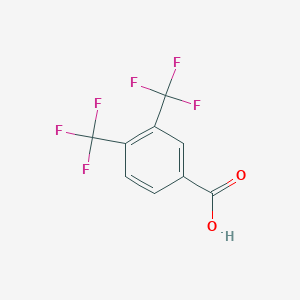
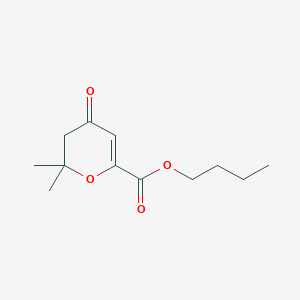
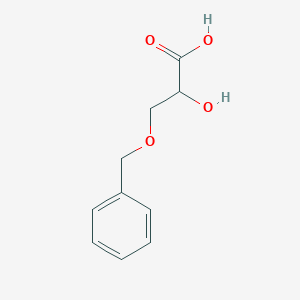
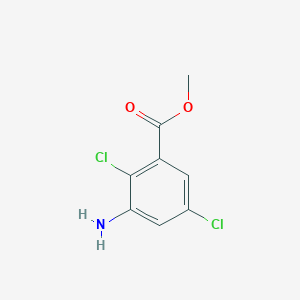
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
